molecular formula C18H19N3O3S2 B2567657 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole CAS No. 460994-76-7

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole

Cat. No.: B2567657
CAS No.: 460994-76-7
M. Wt: 389.49
InChI Key: JJFIJEJMTBQTDX-UHFFFAOYSA-N
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Description

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole is a complex organic compound with a molecular formula of C18H19N3O3S2 This compound is known for its unique chemical structure, which includes a benzothiazole ring fused with a piperazine moiety that is further substituted with a methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the sulfonylation of the piperazine nitrogen with 4-methoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of 2-{4-[(4-Hydroxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole.

    Reduction: Formation of 2-{4-[(4-Methoxyphenyl)sulfanyl]piperazino}-1,3-benzothiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1,3-benzothiazole
  • 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole
  • 2-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-1,3-benzothiazole

Uniqueness

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}-1,3-benzothiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with certain biological targets, potentially leading to improved therapeutic properties compared to its analogs.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-24-14-6-8-15(9-7-14)26(22,23)21-12-10-20(11-13-21)18-19-16-4-2-3-5-17(16)25-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFIJEJMTBQTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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